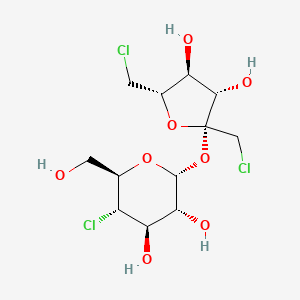

4,1',6'-Trichlorosucrose

Description

Contextualization within Halogenated Carbohydrate Chemistry

The introduction of halogen atoms into carbohydrate scaffolds is a key strategy in glycochemistry to create molecules with modified biological and physical properties. Halogenated carbohydrates are studied for their potential to enhance cellular uptake and membrane binding. researchgate.net The incorporation of chlorine, in particular, can lead to compounds with unique characteristics. researchgate.net

4,1',6'-Trichlorosucrose is a prominent example of a halogenated sugar. researchgate.net The process involves substituting the hydroxyl groups at the C4, C1', and C6' positions of sucrose (B13894) with chlorine. wikipedia.org This targeted substitution is a significant challenge in synthetic chemistry due to the presence of eight hydroxyl groups on the sucrose molecule, each with differing reactivity. google.com The successful synthesis of this compound demonstrates a high degree of control in chemical reactions, making it a noteworthy subject in the study of selective derivatization of complex natural products. The resulting trichlorinated disaccharide is chemically more stable under a range of conditions, including heat and varying pH, compared to sucrose. easybuyingredients.com

Historical Perspectives on Synthetic Methodologies

The synthesis of this compound has evolved significantly since its discovery in 1976 by scientists at Queen Elizabeth College in partnership with the sugar company Tate & Lyle. chemeurope.com The initial challenge was to devise a method to selectively chlorinate only three specific hydroxyl groups out of the eight available on the sucrose molecule. sciencesnail.comgoogle.com

Early synthetic routes were often lengthy and complex, involving a multi-step protection-deprotection strategy. google.com One such process involved:

Protecting the primary hydroxyl groups at the 6, 1', and 6' positions using a trityl group. google.com

Acetylation of the remaining five secondary hydroxyl groups. google.com

Selective removal of the trityl protecting groups. google.com

Migration of the acetyl group from the C4 position to the C6 position, leaving the hydroxyl groups at C4, C1', and C6' exposed. google.com

Chlorination of these free hydroxyls, followed by deacetylation to yield the final product. google.com

The complexity and economic inefficiency of such routes spurred research into more direct and efficient methods. google.com A significant advancement was the development of processes that reduced the number of steps. One key strategy involves the selective protection of only the C6 hydroxyl group, often by forming a sucrose-6-ester (like sucrose-6-acetate or sucrose-6-benzoate). google.comacs.org This intermediate then undergoes chlorination, where reagents like thionyl chloride or Vilsmeier-type reagents (formed from an acid chloride like phosgene (B1210022) and a tertiary amide like N,N-dimethylformamide) are used to replace the hydroxyls at the 4, 1', and 6' positions. sciencesnail.comgoogleapis.com The final step is the hydrolysis of the ester group at the C6 position to yield this compound. acs.org

Another approach involves the direct chlorination of unprotected sucrose followed by selective dechlorination of unwanted chlorinated products, though controlling this selectivity presents its own challenges. sciencesnail.com Modern industrial processes often favor the sucrose-6-ester route due to its higher efficiency and milder reaction conditions, despite the generation of byproducts. acs.org

| Synthetic Strategy | Key Steps | Primary Challenge |

| Full Protection/Deprotection | 1. Tritylation of primary OHs2. Acetylation of secondary OHs3. Detritylation & Acetyl Migration4. Chlorination5. Deacetylation | High number of steps, low overall yield, economically inefficient. google.com |

| Single Protecting Group | 1. Selective esterification of C6-OH (e.g., to sucrose-6-acetate)2. Chlorination of the 4, 1', 6' positions3. De-esterification (hydrolysis) | Achieving high selectivity in the initial esterification and subsequent chlorination steps. google.comacs.org |

| Direct Chlorination/Dechlorination | 1. Over-chlorination of sucrose2. Selective removal of unwanted chlorine atoms | Controlling the selective removal of chlorides from specific positions. sciencesnail.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69414-04-6 |

|---|---|

Molecular Formula |

C12H19Cl3O8 |

Molecular Weight |

397.6 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |

InChI Key |

BAQAVOSOZGMPRM-UGDNZRGBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 4,1 ,6 Trichlorosucrose

Regioselective Chlorination Strategies

The core of 4,1',6'-trichlorosucrose synthesis revolves around achieving precise chlorination of the sucrose (B13894) backbone. This has been accomplished through various strategies that employ protecting groups to shield reactive hydroxyls, thereby directing the chlorinating agents to the desired positions.

Multi-Step Sucrose-Based Syntheses

The most established methods for the synthesis of this compound commence with sucrose and involve a sequence of protection, chlorination, and deprotection steps. These multi-step pathways are designed to overcome the inherent lack of selectivity in direct chlorination of the unprotected sucrose molecule.

A prevalent industrial route to this compound involves a three-stage process: the selective acylation of sucrose, followed by the targeted chlorination of the acylated intermediate, and concluding with the removal of the acyl protecting group. researchgate.net This sequence effectively guides the chlorination to the desired 4, 1', and 6' positions.

The initial step is the selective acylation of the primary hydroxyl group at the C-6 position of the glucose moiety within the sucrose molecule to form sucrose-6-acetate. sciencesnail.com This protection is crucial as the primary hydroxyl groups are generally more reactive than the secondary ones. epo.org With the C-6 hydroxyl group shielded, the subsequent chlorination can be directed to the remaining primary hydroxyls at C-1' and C-6' and the secondary hydroxyl at C-4. sciencesnail.com

Following chlorination, the resulting intermediate, 4,1',6'-trichlorogalactosucrose-6-acetate, undergoes deacylation to remove the acetate (B1210297) group from the C-6 position, yielding the final product, this compound. semanticscholar.org This final step is typically achieved through alcoholysis under basic conditions. researchgate.net

The success of the multi-step synthesis hinges on the efficient and selective preparation of key intermediates, most notably sucrose-6-acetate. One common method involves the reaction of sucrose with trimethyl orthoacetate in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent such as dimethylformamide (DMF). semanticscholar.orggoogle.com This approach offers good yields of the desired monoester.

Another strategy for preparing sucrose-6-acetate is through a Steglich esterification, where sucrose is reacted with acetic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in DMF. sciencesnail.com This method also demonstrates good selectivity for the C-6 hydroxyl group.

The table below summarizes typical reaction conditions for the synthesis of sucrose-6-acetate.

Table 1: Synthesis of Sucrose-6-Acetate Intermediate

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Sucrose, Trimethyl orthoacetate | p-Toluenesulfonic acid | DMF | 55-60 | 0.5 - 1 h | 79.9 - 85.0 | google.com |

| Sucrose, Acetic acid | Dicyclohexylcarbodiimide (DCC) | DMF | Not specified | Not specified | Good selectivity | sciencesnail.com |

Following the protection of the C-6 hydroxyl group, the sucrose-6-acetate is subjected to chlorination. A variety of chlorinating agents can be employed for this transformation. The Vilsmeier reagent, generated from thionyl chloride (SOCl₂) and DMF, is a common choice. spkx.net.cn Other reagents such as phosphorus pentachloride (PCl₅) have also been utilized. sciencesnail.com The reaction is carefully controlled to achieve the desired trisubstitution at the 4, 1', and 6' positions.

The final step in the sequence is the deacylation of the chlorinated intermediate. This is typically carried out using a base, such as sodium methoxide (B1231860) in methanol (B129727), to hydrolyze the ester and afford the final this compound product. google.com

The choice of acylating reagent and catalyst is paramount in achieving high regioselectivity in the initial protection step. The use of trimethyl orthoacetate with an acid catalyst like p-TsOH in DMF has been shown to be an effective system for the selective formation of sucrose-6-acetate, with molar yields reported to be in the range of 80-85%. google.com The reaction temperature and time are critical parameters that need to be optimized to maximize the yield of the desired 6-O-acylated product and minimize the formation of other isomers.

Enzymatic approaches have also been explored for the regioselective acylation of sucrose. Lipases and fructosyltransferases have been employed to synthesize sucrose-6-acetate. nih.gov For instance, an immobilized fructosyltransferase from Aspergillus sp. GX-0010 has been used to catalyze the synthesis of sucrose-6-acetate from sucrose and glucose-6-acetate, achieving a conversion rate of nearly 25% under optimized conditions. nih.gov While enzymatic methods can offer high selectivity, they may be limited by factors such as reaction time and cost. nih.gov

The table below provides a comparative overview of different acylation methods for sucrose.

Table 2: Comparison of Acylation Methods for Sucrose

| Method | Acylating Agent | Catalyst/Enzyme | Key Advantages | Key Limitations | Reference |

|---|---|---|---|---|---|

| Chemical | Trimethyl orthoacetate | p-Toluenesulfonic acid | High yield, relatively short reaction time | Requires careful control of reaction conditions | semanticscholar.orggoogle.com |

| Chemical | Acetic anhydride (B1165640) | Pyridine (B92270) | High specificity for 6-acetylation at low temperatures | Requires very low temperatures (-20 to -75 °C) | google.com |

| Enzymatic | Glucose-6-acetate | Immobilized Fructosyltransferase | High regioselectivity, milder reaction conditions | Lower conversion rates, potentially longer reaction times | nih.gov |

Alternative Carbohydrate Precursors (e.g., Raffinose)

An alternative strategy for the synthesis of this compound utilizes the trisaccharide raffinose (B1225341) as the starting material. nih.gov Raffinose is composed of galactose, glucose, and fructose (B13574), with the galactose unit attached to the C-6 position of the glucose moiety of sucrose. This inherent structure provides a natural protection for the C-6 hydroxyl group, thus circumventing the need for a separate acylation step.

The synthesis begins with the chemical chlorination of raffinose to produce 6,4',1'',6''-tetrachloro-6,4',1'',6''-tetradeoxygalactoraffinose. This is followed by the enzymatic hydrolysis of the α-1-6 glycosidic bond linking the chlorinated galactose to the sucrose unit. This selective cleavage is achieved using an α-galactosidase, for instance from Mortierella vinacea, which yields this compound and 6-chlorogalactose. nih.gov This bioorganic route is advantageous as it involves fewer steps compared to the traditional sucrose-based chemical synthesis. nih.gov

Biocatalytic Approaches in this compound Synthesis

Biocatalysis offers a promising avenue for the synthesis of this compound, with the potential for higher selectivity, milder reaction conditions, and reduced environmental impact. Enzymes can be employed at various stages of the synthetic pathway.

As mentioned previously, fructosyltransferases and lipases have been utilized for the regioselective synthesis of the key intermediate, sucrose-6-acetate. nih.gov In one study, an immobilized fructosyltransferase from a novel Aspergillus sp. was optimized for this purpose, highlighting the potential of enzymatic catalysis in the initial protection step. nih.govnih.gov

A notable biocatalytic approach involves the use of a dehalogenase. A patented method describes a process where sucrose is first chlorinated to produce a mixture of chlorinated derivatives. Subsequently, a haloalkane dehalogenase is used to selectively dehalogenate the undesired chlorinated positions, leading directly to this compound. google.com This enzymatic method leverages the high regioselectivity and stereoselectivity of the enzyme to simplify the synthesis and improve production efficiency. google.com

Furthermore, the synthesis utilizing raffinose as a precursor showcases a successful chemo-enzymatic strategy. The chemical chlorination of raffinose followed by the specific enzymatic cleavage of the glycosidic bond by α-galactosidase demonstrates the powerful synergy between chemical and biological transformations. nih.gov

The development of novel biocatalysts and the optimization of reaction conditions continue to be active areas of research, aiming to provide more efficient and sustainable routes for the production of this compound.

Enzymatic Transformations of Chlorinated Intermediates

The integration of enzymatic processes offers a pathway to enhance the specificity of the synthesis of this compound, particularly in the transformation of chlorinated intermediates. A notable strategy involves the over-chlorination of sucrose to produce a tetrachlorinated intermediate, followed by a highly selective enzymatic dehalogenation step. google.com

One such method employs a haloalkane dehalogenase (EC 3.8.1.5) to selectively remove a chlorine atom, yielding the desired trichlorinated product. google.com This biocatalytic approach leverages the high regioselectivity and stereoselectivity of the enzyme to act on a specific carbon-halogen bond. google.com The process typically involves:

Direct chlorination of sucrose using an agent like thionyl chloride to produce a tetrachlorosucrose compound. google.com

Introduction of a haloalkane dehalogenase into the chlorinated solution. google.com

The enzyme catalyzes a directional and selective dehalogenation reaction to yield this compound. google.com

Haloalkane dehalogenases operate through a hydrolytic cleavage of carbon-halogen bonds via an SN2 mechanism, which involves the formation of an alkyl-enzyme intermediate. muni.czmuni.cz This enzymatic method presents a milder alternative to purely chemical routes, potentially reducing byproduct formation and simplifying purification processes. google.com

Characterization of Relevant Alpha-Galactosidases and Their Catalytic Activity

Alpha-galactosidases (EC 3.2.1.22) are enzymes that catalyze the hydrolysis of terminal α-1,6-linked galactose residues from various oligosaccharides and glycoconjugates. mdpi.comresearchgate.net Their utility in the synthesis of this compound is demonstrated in a chemo-enzymatic pathway that begins with raffinose, a trisaccharide composed of galactose, glucose, and fructose. google.com

In this synthetic route, raffinose is first chemically chlorinated to produce 6˝,4,1′,6′-tetrachloro-6˝,4,1′,6′-tetradeoxygalacto-raffinose. google.com This chlorinated trisaccharide then serves as a substrate for an alpha-galactosidase. The enzyme specifically cleaves the α-1,6 glycosidic bond, releasing the chlorinated galactosyl-fructosyl moiety, which is this compound. google.com This highlights the enzyme's ability to recognize and act upon its target galactoside linkage, even when other parts of the molecule have been chemically modified with chlorine atoms.

Alpha-galactosidases are widely distributed in microorganisms, plants, and animals. scielo.brwikipedia.org Those sourced from fungi, such as Aspergillus species, are often utilized in industrial applications due to their stability and catalytic efficiency. mdpi.comscielo.br The catalytic mechanism involves two key aspartic acid residues in the active site that facilitate the hydrolysis of the glycosidic bond. wikipedia.org The effectiveness of this enzymatic step relies on the high substrate specificity of the enzyme, which allows for the precise cleavage of the desired bond without affecting the rest of the chlorinated disaccharide structure. google.com

Table 1: Properties of Selected Alpha-Galactosidases

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Molecular Weight (kDa) | Key Characteristics |

| Aspergillus sp. D-23 | 5.0 | 65 | 125 | Thermophilic with good pH stability (pH 3.0-8.0). mdpi.com |

| Aspergillus fumigatus | 4.5 - 5.5 | 55 | 54.7 | Efficiently hydrolyzes melibiose. scielo.br |

| Candida guilliermondii H-404 | Not specified | Not specified | Not specified | Exhibits broad acceptor specificity in transgalactosylation reactions. nih.gov |

Reaction Kinetics and Mechanistic Investigations of Chlorination

The conversion of sucrose to this compound via chlorination is a complex process governed by the relative reactivity of sucrose's eight hydroxyl groups. The synthesis requires selective substitution at the primary C1' and C6' positions of the fructose unit and the secondary C4 position of the glucose unit. sciencesnail.com A significant challenge is achieving chlorination at the secondary C4 position without affecting the more reactive primary C6 hydroxyl group. sciencesnail.com

This selectivity is typically achieved by first protecting the C6 hydroxyl group with an acyl group, such as acetate or benzoate. google.comwikipedia.org The resulting sucrose-6-ester is then subjected to chlorination.

Pathways of Hydroxyl Group Substitution and Byproduct Formation

The chlorination of a 6-protected sucrose is commonly performed using a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a tertiary amide like N,N-dimethylformamide (DMF) or a base like pyridine. sciencesnail.comgoogle.comgoogle.com The reaction proceeds through the conversion of the hydroxyl groups into better leaving groups. With thionyl chloride, a chlorosulfite intermediate is formed. ganeshremedies.com This is followed by a nucleophilic attack from a chloride ion. ganeshremedies.com

The relative reactivity of the remaining hydroxyl groups dictates the substitution pattern. The primary hydroxyls at the 6' and 1' positions are more reactive than the secondary hydroxyls. However, the conditions are tuned to also promote substitution at the sterically hindered secondary C4 position. google.com

The complexity of the reaction and the similar reactivity of different hydroxyl groups can lead to the formation of various byproducts. google.com These can include:

Incompletely chlorinated sucroses: Di- or monochlorinated sucrose derivatives.

Over-chlorinated sucroses: Tetrachlorinated or other polychlorinated derivatives if unprotected sucrose is used. sciencesnail.com

Isomeric trichlorosucroses: Compounds where chlorine is substituted at positions other than 4, 1', and 6'.

Degradation products: Under harsh reaction conditions, the formation of dark, insoluble byproducts can occur. google.com The heating of chlorinated sugars can also lead to the formation of chlorinated furan-3-ones and dicarbonyl compounds. nih.gov

Table 2: Potential Byproducts in the Synthesis of this compound

| Byproduct Type | Description |

| Isomeric Chlorinated Sucroses | Sucrose molecules with three chlorine atoms at positions other than 4, 1', and 6'. |

| Under-chlorinated Sucroses | Sucrose molecules with one or two chlorine atoms. |

| Over-chlorinated Sucroses | Sucrose molecules with four or more chlorine atoms. |

| Degradation Products | Products resulting from the breakdown of the sugar backbone under reaction conditions, such as chlorinated furans. nih.gov |

Stereochemical Inversion Mechanisms at Specific Positions

A critical aspect of the chlorination at the C4 position of the glucose moiety is the inversion of its stereochemistry. This converts the glucose unit, which has an equatorial hydroxyl group at C4, into a galactose unit, where the substituent (now chlorine) is in an axial position. wikipedia.orgnih.gov This inversion is a hallmark of the SN2 (bimolecular nucleophilic substitution) reaction mechanism. masterorganicchemistry.commasterorganicchemistry.com

The SN2 mechanism for the C4 position involves the following steps:

Activation of the Hydroxyl Group: The C4 hydroxyl group reacts with the chlorinating agent (e.g., thionyl chloride) to form a good leaving group, such as a chlorosulfite ester. ganeshremedies.com

Backside Attack: A chloride ion (Cl⁻), acting as a nucleophile, attacks the C4 carbon from the side opposite to the leaving group. masterorganicchemistry.com

Inversion of Configuration: As the new carbon-chlorine bond forms, the carbon-oxygen bond of the leaving group breaks in a concerted step. This process forces the other substituents on the C4 carbon to "flip," resulting in an inversion of the stereocenter. masterorganicchemistry.commasterorganicchemistry.com

The use of solvents like DMF or bases like pyridine facilitates this SN2 pathway. sciencesnail.com Pyridine, for instance, can react with the chlorosulfite intermediate, and the subsequently freed chloride ion performs the backside attack, ensuring inversion of configuration. masterorganicchemistry.com This stereospecificity is crucial for the formation of the final 4,1',6'-trichlorogalactosucrose structure. wikipedia.org

Advanced Structural Elucidation of 4,1 ,6 Trichlorosucrose and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools in the structural analysis of 4,1',6'-trichlorosucrose. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound in solution. It provides detailed information about the connectivity of atoms and their spatial arrangement.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete assignment of proton (¹H) and carbon (¹³C) signals in the this compound molecule. nih.gov The ¹H NMR spectrum provides information about the chemical environment of each proton, while the ¹³C NMR spectrum reveals the carbon skeleton. researchgate.net For complex molecules like sucralose (B1001), 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to establish correlations between neighboring protons and directly bonded proton-carbon pairs, respectively. These correlations are critical for unambiguously assigning the signals to specific positions within the fructose (B13574) and glucose rings of the molecule. acs.org Furthermore, the anomeric configuration (α or β) at the glycosidic linkage can be determined, and the furanose and pyranose ring forms can be distinguished. documentsdelivered.com

Interactive Data Table: Predicted ¹H NMR Assignments for this compound in D₂O

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.45–3.51 | m | C7-H |

| 3.58–3.60 | m | C12-H |

| 3.67–3.70 | m | C3-H |

| 3.76–3.77 | m | C4-H, C5-H |

| 3.80–3.85 | m | C2-H |

Data based on predicted spectra. Actual experimental values may vary. caldic.com

NMR spectroscopy is a valuable tool for assessing the purity of this compound. nih.gov By integrating the signals of the analyte and a certified internal standard, the absolute purity of the compound can be determined with high accuracy. nih.gov This method, known as quantitative NMR (qNMR), is crucial for quality control in the production of sucralose. researchgate.net

Furthermore, real-time NMR spectroscopy can be used to monitor the synthesis of this compound and its derivatives. nih.govnih.govpharmtech.com This allows for the tracking of reactants, intermediates, and products throughout the course of a chemical reaction, providing valuable kinetic and mechanistic insights. nih.govjhu.edu For instance, the enzymatic hydrolysis of sucrose (B13894), a precursor to sucralose, can be monitored to understand the kinetics of the reaction. nih.gov

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline state. emory.edu This is particularly important for understanding the properties of the solid material. For this compound, which contains three chlorine atoms, the chlorine nuclei (³⁵Cl and ³⁷Cl) are quadrupolar. researchgate.net Quadrupolar nuclei have a non-spherical charge distribution, which makes them sensitive to the local electronic environment. huji.ac.illibretexts.org Solid-state NMR of these quadrupolar nuclei can provide valuable information about the crystal lattice and intermolecular interactions, aiding in the prediction and refinement of the crystal structure. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). hpst.czacs.org

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound and its derivatives. nih.gov The presence of three chlorine atoms in the sucralose molecule results in a characteristic isotopic pattern in the mass spectrum, which serves as a distinctive signature for its identification. fiu.edu

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. hpst.cznih.gov In positive ion mode, the sodium adduct of sucralose ([M+Na]⁺) is often observed. hpst.cznih.gov Fragmentation of this ion typically leads to the cleavage of the glycosidic bond, yielding characteristic fragment ions corresponding to the chlorinated fructose and glucose moieties. hpst.cz In negative ion mode, the deprotonated molecule ([M-H]⁻) is observed, and its fragmentation often involves the loss of HCl. hpst.cz

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) |

| Positive ESI | 419.0038 ([M+Na]⁺) | 221.0187, 238.9848 |

| Negative ESI | 395.0073 ([M-H]⁻) | 359.0306 |

Data obtained from Q-TOF LC/MS analysis. hpst.cz

Vibrational spectroscopy, including infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in the this compound molecule. mdpi.com The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows characteristic absorption bands for different types of chemical bonds. bio-conferences.org

The FTIR spectrum of sucralose exhibits strong, broad absorption bands in the region of 3300 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl (O-H) groups. bio-conferences.org A weak band around 1635 cm⁻¹ is attributed to the bending vibration of the O-H groups. bio-conferences.org A key feature for the identification of sucralose is the presence of a characteristic band around 635 cm⁻¹, which corresponds to the stretching vibrations of the carbon-chlorine (C-Cl) bonds. bio-conferences.org Density functional theory (DFT) calculations have been used to perform a complete assignment of the 120 normal vibrational modes for sucralose, with four strong characteristic bands in the infrared spectrum at 1093, 1040, 1025, and 990 cm⁻¹ in the solid phase. researchgate.net FTIR spectroscopy, coupled with chemometric methods, can also be utilized for the identification and quantification of sucralose in various samples. nih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | O-H stretching |

| ~1635 | O-H bending |

| ~1093, 1040, 1025, 990 | Characteristic fingerprint region |

| ~635 | C-Cl stretching |

Data compiled from various spectroscopic studies. bio-conferences.orgresearchgate.net

Electronic Spectroscopy (UV/Vis) in Derivatized Forms

This compound does not possess a significant chromophore, resulting in weak ultraviolet (UV) absorption in its native state, making direct spectrophotometric quantification challenging. caldic.com To overcome this limitation, derivatization methods are employed to introduce a chromophoric group, allowing for sensitive detection using UV-Visible (UV/Vis) spectroscopy. nih.gov

Several reagents have been successfully used for this purpose. Treatment with p-nitrobenzoyl chloride, for instance, yields a sucralose adduct with a strong absorption maximum at 260 nm, enabling detection at the micromolar level. nih.govresearchgate.net Another approach involves post-chromatographic derivatization. After separation on High-Performance Thin-Layer Chromatography (HPTLC) plates, the compound can be visualized and quantified by reacting with specific reagents. Derivatization with a rhodamine-sulfuric acid reagent produces an olive-green band that can be detected densitometrically at 456 nm. researchgate.net Similarly, using a 2-naphthol (B1666908) sulfuric acid reagent generates a brownish band suitable for densitometry at 500 nm. caldic.com

These derivatization strategies are essential for quality control and analytical procedures where spectroscopic detection is required.

| Derivatizing Reagent | Resulting Chromophore | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| p-Nitrobenzoyl chloride | p-Nitrobenzoyl ester adduct | 260 nm | nih.govresearchgate.net |

| Rhodamine-Sulfuric Acid | Colored complex (Olive-green) | 456 nm | researchgate.net |

| 2-Naphthol Sulfuric Acid | Colored complex (Brownish) | 500 nm | caldic.com |

| Aniline (B41778) Diphenylamine (B1679370) Orthophosphoric Acid | Colored complex | 405 nm | caldic.com |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.orgnih.gov This method has been fundamental in elucidating the detailed structural features of this compound.

| Bond Type | Typical Length Range (Å) | Reference |

|---|---|---|

| C-C | 1.473 – 1.572 | acs.org |

| C-O | 1.400 – 1.459 | acs.org |

| C-Cl | 1.792 – 1.810 | acs.org |

The stability and packing of this compound molecules in the crystal lattice are heavily influenced by a complex network of hydrogen bonds. nih.govnih.gov

Intramolecular Hydrogen Bonds: Within a single molecule, hydrogen bonds are formed between hydroxyl groups and other electronegative atoms (oxygen or chlorine). These interactions help to lock the molecule into its specific conformation, particularly influencing the orientation of the glycosidic linkage. acs.orgnih.gov

Intermolecular Hydrogen Bonds: Adjacent molecules in the crystal are linked together by a variety of hydrogen bonds. O-H···O interactions are common, where a hydroxyl group on one molecule donates a hydrogen to an oxygen atom on a neighboring molecule. For example, an O(3)–H(3)···O(2) hydrogen bond links molecules into a one-dimensional chain. acs.org Furthermore, weaker C-H···Cl hydrogen bonds contribute to the stability of the crystal packing, connecting these chains into more complex three-dimensional networks. acs.orgnih.gov The strength and geometry of these intermolecular forces are critical in determining the physical properties of the crystalline material. nih.gov

Computational Chemistry and Theoretical Modeling of this compound Structure

Computational methods provide powerful tools for investigating molecular structure and properties, complementing experimental data by offering insights into aspects that are difficult to observe directly. aip.orgresearchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. compchemhighlights.orgnih.gov

The process involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP with a suitable basis set). compchemhighlights.org Following geometry optimization, the GIAO method is applied to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These theoretical calculations allow for a direct comparison with experimental NMR data, aiding in the unambiguous assignment of signals in the ¹H and ¹³C NMR spectra. nih.govnih.gov By analyzing multiple possible conformations, a Boltzmann-weighted average of the calculated shifts can be computed, providing a more accurate prediction that accounts for conformational flexibility in solution. compchemhighlights.org This synergy between computational prediction and experimental measurement is invaluable for detailed structural elucidation.

Molecular Dynamics and Conformation Predictions

Molecular dynamics (MD) simulations serve as a powerful computational tool for investigating the structural and dynamic properties of this compound at an atomic level. nih.gov These simulations model the movement and interactions of atoms over time, providing insights into the molecule's conformational preferences and behavior in various environments. mdpi.com For instance, all-atom MD simulations of this compound in aqueous solutions have been conducted using software like GROMACS, employing force fields such as GROMOS 54A7 with water models like SPC/E to accurately represent the molecular forces. nih.gov Such studies allow for a detailed comparison between the behavior of this compound and its natural counterpart, sucrose. arxiv.org

A key aspect of the molecular structure of this compound is the conformation of its glycosidic linkage, which connects the chlorinated fructose and galactose units. wikipedia.org Crystallographic studies reveal significant differences in the dihedral angles of this linkage compared to sucrose and its derivatives. The C(1)–O(5)–C(7)–O(6) dihedral angle in this compound is notably larger than that found in sucrose or sucrose-6-acetate. nih.govacs.org This indicates a distinct spatial arrangement of the two sugar rings, influenced by the substitution of hydroxyl groups with chlorine atoms. nih.govacs.org

| Compound | C(1)–O(5)–C(7)–O(6) Dihedral Angle (°) |

|---|---|

| This compound | -161.27 to -162.45 |

| Sucrose | -44.31 |

| Sucrose-6-acetate | -42.45 |

| Sucrose-6-amide | -47.82 |

Data sourced from crystallographic analysis of this compound and related compounds. nih.govacs.org

Analysis of Intermolecular Interactions and Molecular Distortion

The substitution of three hydroxyl groups with chlorine atoms in the this compound molecule significantly alters its intermolecular interaction profile compared to sucrose. arxiv.org While both molecules can form hydrogen bonds, the chlorination in this compound enhances the molecule's hydrophobicity. arxiv.org This increased hydrophobic character is thought to reduce the preferential exclusion of the molecule from protein-water interfaces, allowing for weak interactions with hydrophobic areas on protein surfaces. arxiv.org In contrast, sucrose is more readily excluded. arxiv.org The primary intermolecular forces at play include hydrogen bonding, particularly involving the remaining hydroxyl groups, which can lead to the formation of structured chains, such as one-dimensional chains linked by O(3)–H(3)···O(2) hydrogen bonds in certain crystalline forms. nih.govacs.org

Significant molecular distortion can be observed in this compound, particularly under conditions such as antisolvent crystallization. nih.govacs.org When compared to the conformation of the free molecule, these distortions manifest as measurable changes in bond lengths and angles. nih.govacs.org Research has shown that in some crystalline states, specific carbon-carbon and carbon-oxygen bonds are considerably shorter, while others are elongated. nih.govacs.org These distortions are stabilized by the aforementioned stronger intermolecular interactions within the crystal lattice. nih.govacs.org

| Bond | Observed Length in Distorted State (Å) | Nature of Distortion |

|---|---|---|

| C(2)–C(3) | 1.46(3) | Shorter |

| C(7)–C(8) | 1.51(3) | Shorter |

| C(5)–O(1) | 1.41(2) | Shorter |

| C(6)–O(2) | 1.41(2) | Shorter |

| C(7)–O(5) | 1.447(18) | Longer |

| C(10)–O(6) | 1.470(19) | Longer |

Data reflects bond length changes in this compound crystallized using Isovaleraldehyde (IVA) as an antisolvent. nih.govacs.org

Separation, Purification, and Analytical Methodologies for 4,1 ,6 Trichlorosucrose

Chromatographic Techniques for Isolation and Analysis

Chromatography, a cornerstone of separation science, plays a pivotal role in both the purification and analytical assessment of 4,1',6'-trichlorosucrose. The choice of chromatographic technique is dictated by the scale of the operation—preparative or analytical—and the specific separation goals, such as the removal of structurally related chlorinated by-products.

Column chromatography is a widely utilized technique for the purification of this compound, particularly in post-synthesis work-up. google.com Silica (B1680970) gel, a polar stationary phase, is effective in separating the target compound from less polar impurities. google.com For instance, after deacetylation of a pentaacetate precursor in the synthesis of a related compound, the reaction mixture is purified by column chromatography on silica gel, with ethyl acetate (B1210297) used as the eluent. google.com

Ion exchange resins are instrumental in refining this compound streams by targeting specific ionic impurities and for general de-ashing. google.comprocessingmagazine.com Strong acid cation exchange resins, often containing sulfonate groups, have proven effective in removing impurities such as dimethylformamide (DMA) from low-salt product streams. google.com This is a critical step as DMA can be challenging to remove under gentle conditions that preserve the yield of the final product. google.com The efficiency of DMA removal is enhanced by minimizing the salt concentration in the product stream prior to ion exchange treatment. google.com Furthermore, ion exchange chromatography is a cost-effective method for the de-ashing and decolorization of sweetener solutions, ensuring the final product is free of minerals and colored compounds that could affect its quality. processingmagazine.com The uniformity of the ion exchange resin beads is a critical factor influencing the separation efficiency. processingmagazine.com

Table 1: Applications of Column Chromatography in this compound Purification

| Technique | Stationary Phase | Application | Key Findings |

| Silica Gel Chromatography | Silica Gel | Purification of synthesis reaction mixtures. google.com | Effective for separating this compound from less polar impurities. google.com |

| Ion Exchange Chromatography | Strong Acid Cation Exchange Resin | Removal of dimethylformamide (DMA) and de-ashing of product streams. google.comprocessingmagazine.com | Efficiently removes ionic impurities and minerals, improving product purity and stability. google.comprocessingmagazine.com |

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of this compound. waters.commdpi.com These techniques offer high resolution and sensitivity, enabling the precise quantification of the active compound and the detection of trace impurities. nih.gov

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, rendering detection by traditional UV-Vis detectors at higher wavelengths difficult. waters.comwaters.com To overcome this, several alternative detector technologies are employed:

Refractive Index Detector (RID): RID is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is a common choice for the analysis of non-chromophoric compounds like this compound. waters.comcabidigitallibrary.org However, RID is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. lcms.cz

Evaporative Light Scattering Detector (ELSD): ELSD offers near-universal detection of non-volatile and semi-volatile compounds. lcms.cz It is more sensitive than RID and is compatible with gradient elution, making it a versatile option for complex sample matrices. nih.govlcms.cz

Mass Spectrometry (MS): MS detectors provide high selectivity and sensitivity, allowing for confident identification and quantification of this compound and its by-products, even at low concentrations. waters.commdpi.comlcms.cz

Pulsed Amperometric Detector (PAD) with Ion Chromatography (IC): PAD-IC is a highly sensitive technique for the determination of carbohydrates. thermofisher.comnih.gov In basic solutions, carbohydrates are ionized and can be separated by high-performance anion-exchange (HPAE) chromatography and detected with high sensitivity by PAD. thermofisher.com

Diode Array Detector (DAD) with Pre-column Derivatization: To utilize UV detection, this compound can be chemically modified with a UV-absorbing tag prior to chromatographic analysis. researchgate.netnih.gov For example, derivatization with p-nitrobenzoyl chloride converts it into a derivative with strong absorption at 260 nm. nih.gov

HPLC and UPLC methods are routinely used for the quantification of this compound in various food and beverage products. waters.comlcms.cz These methods are validated for linearity, accuracy, and precision to ensure reliable results. cabidigitallibrary.org For instance, an HPLC-RID method for the determination of this compound in beverages showed good correlation in the concentration range of 20-400 mg/L. cabidigitallibrary.org A comprehensive HPLC-ELSD method has been established for the simultaneous quantification of the main product, this compound-6-acetate, and other chlorinated by-products, demonstrating excellent linearity and recovery. nih.gov

Table 2: Comparison of HPLC Detector Technologies for this compound Analysis

| Detector | Principle | Advantages | Disadvantages |

| RID | Measures changes in refractive index. waters.com | Universal detection for non-chromophoric compounds. waters.com | Sensitive to temperature and pressure; not compatible with gradient elution. lcms.cz |

| ELSD | Detects light scattered by analyte particles after solvent evaporation. lcms.cz | More sensitive than RID; compatible with gradient elution. lcms.cz | Requires non-volatile analytes and volatile mobile phases. lcms.cz |

| MS | Measures mass-to-charge ratio of ionized molecules. lcms.cz | High selectivity and sensitivity; provides structural information. lcms.cz | Higher cost and complexity. |

| PAD-IC | Detects electrochemical oxidation of the analyte. thermofisher.com | High sensitivity for carbohydrates. thermofisher.com | Requires basic mobile phases. thermofisher.com |

| DAD (with derivatization) | Measures UV-Vis absorbance. nih.gov | Utilizes common and cost-effective detectors. nih.gov | Requires an additional derivatization step. nih.gov |

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable for the qualitative and semi-quantitative analysis of this compound and the detection of chlorinated disaccharide impurities. fao.orgd-et.com These methods are rapid, cost-effective, and allow for the simultaneous analysis of multiple samples. nih.gov

For the analysis of other chlorinated disaccharides, reverse-phase TLC plates are often used with a mobile phase consisting of a sodium chloride solution and acetonitrile. fao.orgd-et.com After development, the plate is sprayed with a reagent, such as a sulfuric acid solution in methanol (B129727), and heated to visualize the spots. fao.orgd-et.com The main spot in the test solution should correspond in Rf value to a standard solution of this compound. fao.orgd-et.com

HPTLC offers improved resolution and sensitivity compared to conventional TLC. nih.gov A quantitative HPTLC method has been developed for the analysis of this compound in water samples, demonstrating good accuracy and high sample throughput. nih.gov Due to the weak native UV absorption of the compound, post-chromatographic derivatization with reagents like aniline (B41778) diphenylamine (B1679370) o-phosphoric acid is employed for detection. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Crystallization and Recrystallization Processes

Crystallization is a critical final step in the purification of this compound, leading to a stable, high-purity crystalline product. google.com The process involves dissolving the crude material in a suitable solvent, followed by controlled cooling or the addition of an anti-solvent to induce crystallization. google.com

Water is a common solvent for the crystallization of this compound. patsnap.com The process typically involves dissolving the compound in water at an elevated temperature, followed by a programmed cooling profile to control crystal growth. epo.org For instance, a solution can be held at a specific temperature to generate crystal nuclei, followed by slow cooling to promote the growth of larger crystals. epo.org

Alcoholic solvents, such as methanol and ethanol (B145695), or mixed solvent systems are also employed for crystallization. google.comsciencesnail.com A method involving dissolving the crude solid in a heated mixture of methanol and ethyl acetate, followed by slow cooling, has been described. google.com Recrystallization from a methanol/water mixture is also a convenient method for purification. sciencesnail.com Antisolvent crystallization is another effective technique where a solvent in which this compound is soluble is mixed with an antisolvent in which it is insoluble, leading to precipitation of the purified compound. acs.orgnih.gov The choice of antisolvent can influence the crystal morphology and separation efficiency. nih.gov

The drying temperature of the final crystalline product is a crucial parameter affecting its stability, with lower temperatures being preferred. google.com

Table 3: Solvents and Conditions for Crystallization of this compound

| Solvent System | Technique | Key Parameters | Outcome |

| Water | Cooling Crystallization | Programmed cooling profile, holding temperatures for nucleation. epo.org | High-purity crystalline product. epo.org |

| Methanol/Ethyl Acetate | Cooling Crystallization | Reflux to dissolve, followed by slow cooling. google.com | Crystalline this compound. google.com |

| Methanol/Water | Recrystallization | - | Purified this compound. sciencesnail.com |

| Methanol/Antisolvent | Antisolvent Crystallization | Choice of antisolvent (e.g., isovaleric acid). nih.gov | High separation efficiency and controlled crystal morphology. nih.gov |

Solvent-Based Crystallization Strategies

Crystallization from solution is a primary method for purifying this compound. This technique involves dissolving the crude solid in a suitable solvent or solvent mixture at an elevated temperature and then cooling the solution to induce the crystallization of the pure compound, leaving impurities behind in the mother liquor. google.com The choice of solvent is critical and can significantly influence the yield and purity of the final product.

Mixed solvent systems are frequently employed to optimize the crystallization process. For instance, mixtures of alcohols with other organic solvents have been shown to be effective. google.com A common procedure involves dissolving crude this compound in the chosen solvent system by heating to reflux, followed by treatment with activated carbon for decolorization. The solution is then filtered and slowly cooled to allow for the formation of high-purity crystals. google.com

Research has demonstrated the efficacy of various solvent combinations. For example, starting with a crude product of 96% purity, crystallization using a mixed solvent of methanol and propyl acetate in a 1:1 ratio can yield crystals with a purity of 98.5%. google.com Similarly, a mixture of ethanol and acetone (B3395972) (1:3 ratio) can increase the purity to 98.7%. google.com

Table 1: Examples of Solvent-Based Crystallization for this compound Purification

| Starting Material | Solvent System (v/v) | Process | Final Purity |

|---|---|---|---|

| Trichlorosucrose-6-ethyl ester | Methanol and Ethyl Acetate (1:2) | Dissolve at reflux, cool to 0°C over 5 hours, stand for 5 hours. | Not specified |

| 20g crude sucralose (B1001) (96% purity) | Methanol and Propyl Acetate (1:1) | Dissolve at reflux, cool to 5°C over 6 hours, stand for 3 hours. | 98.5% |

| 20g crude sucralose (96% purity) | Ethanol and Acetone (1:3) | Dissolve at reflux, cool to 10°C over 5 hours, stand for 3 hours. | 98.7% |

Data sourced from patent information detailing crystallization methods. google.com

Antisolvent Crystallization for Morphological and Purity Control

Antisolvent crystallization is a potent technique for the purification and morphological control of this compound. nih.govacs.org This method involves dissolving the solute in a solvent in which it is readily soluble, and then adding an "antisolvent" in which the solute has poor solubility. The addition of the antisolvent reduces the solubility of the solute in the mixture, leading to supersaturation and subsequent crystallization. nih.govacs.org

This technique offers an efficient strategy for controlling the crystal's shape (morphology) and purity by carefully selecting the solvent-antisolvent system. nih.govacs.org Studies have investigated the use of various antisolvents to purify this compound from alcoholysis mixtures. Four specific antisolvents—isovaleric acid (IVA), isopropanol (B130326) (IPN), isobutyl alcohol (IBP), and isovaleric acid n-butyl ester (IVD)—have been shown to effectively separate the target compound. nih.gov

The choice of antisolvent significantly impacts both the crystallization yield and the purity of the final product. For example, using IVA as an antisolvent resulted in the highest crystallization efficiency compared to IPN, IVD, and IBP. nih.gov When starting with a high-purity material, the use of IVA as an antisolvent can achieve a yield of 70.22% and a purity of 100% after 48 hours. acs.org

Table 2: Effect of Different Antisolvents on Crystallization Yield and Purity of this compound from Raw Alcoholysis Mixtures

| Antisolvent | Time (hours) | Crystallization Yield (%) | Purity (%) |

|---|---|---|---|

| Isovaleric Acid (IVA) | 24 | 34.38 | 97.34 |

| 48 | 49.33 | 97.61 | |

| Isopropanol (IPN) | 24 | 16.54 | 97.58 |

| 48 | 36.45 | 97.65 | |

| Isovaleric acid n-butyl ester (IVD) | 24 | 16.30 | 96.33 |

| 48 | 29.31 | 96.33 | |

| Isobutyl alcohol (IBP) | 24 | 7.69 | 95.75 |

| 48 | 14.00 | 97.16 |

Data based on a methanol/antisolvent volume ratio of 1:1 at 30°C. nih.gov

Other Separation and Purification Strategies

Beyond crystallization, other methods based on the physicochemical properties of this compound and its associated impurities are utilized. These techniques often involve partitioning the compound between immiscible liquid phases.

Differential Solubility-Based Separations

The principle of differential solubility is fundamental to the purification of this compound. This principle is exploited in both crystallization and extraction techniques. The compound and its impurities exhibit different solubilities in various solvents, allowing for their separation. For instance, this compound is soluble in water, while many of the less polar, chlorinated byproducts are more soluble in organic solvents like ethyl acetate. google.com This difference allows for the separation of impurities by partitioning them between an aqueous phase containing the desired product and an organic phase. google.comgoogle.com

Extraction Techniques

Liquid-liquid extraction is a widely used method for purifying this compound by removing impurities into a separate solvent phase. google.comnih.gov The process typically involves dissolving the crude product mixture in an aqueous solution and then washing this solution with a water-immiscible organic solvent. google.com Less polar impurities are extracted into the organic solvent, leaving the more polar this compound in the aqueous phase. google.comgoogle.com

Ethyl acetate is frequently indicated as a suitable solvent for this purpose due to its extraction selectivity and safety profile. google.com The process can involve multiple extraction steps to ensure thorough removal of contaminants. For example, an aqueous solution containing crude this compound can be extracted three times with ethyl acetate. google.com Subsequently, the purified aqueous layer can be concentrated to crystallize the final high-purity product. google.com Other solvents that can be used for extraction include methyl acetate, methyl ethyl ketone, and methylene (B1212753) chloride. google.com Countercurrent extraction with solvents like ethyl acetate or isopropyl acetate is also employed to remove non-polar impurities from aqueous solutions of the compound. epo.org

Chemical Reactivity and Degradation Pathways of 4,1 ,6 Trichlorosucrose

Thermal Degradation Mechanisms

Thermal analysis indicates that 4,1',6'-Trichlorosucrose is thermally stable up to approximately 119-125°C, above which decomposition begins. nih.govunesp.br The degradation process is complex, involving multiple steps and leading to the formation of a variety of by-products. nih.gov Studies have shown marked instability and discoloration after heating at temperatures as low as 85–90°C for one hour. acs.orgsemanticscholar.org

The initial step in the thermal degradation of this compound involves the cleavage of the glycosidic bond that links its two monosaccharide units. researchgate.net Unlike sucrose (B13894), where cleavage typically results in a fructofuranosyl cation, the degradation of this compound proceeds through the formation of a galactopyranosyl cation. researchgate.netchem.sk This primary reaction splits the molecule into two chlorinated monosaccharide fragments: a derivative of 4-chloro-4-deoxy-galactose and a derivative of 1,6-dichloro-1,6-dideoxy-fructose. nih.govnih.govacs.org High-resolution mass spectrometry has identified moieties at m/z 197 and m/z 162, corresponding to derivatives from the modified glucose and fructose (B13574) parts of the molecule, respectively. nih.gov

Following the initial glycosidic cleavage, the resulting monosaccharide fragments undergo further degradation. Key reactions in this stage are dehydrochlorination (the loss of hydrogen chloride, HCl) and dehydration (the loss of water, H₂O). unesp.brresearchgate.net The release of HCl is a significant degradation pathway, confirmed by experiments that show a notable decrease in the pH of heated sucralose (B1001) samples. unesp.bracs.org For instance, heating the compound to between 90 and 120°C can result in a pH of about 2, indicating the formation of hydrochloric acid. acs.org Thermogravimetric analysis coupled with infrared spectroscopy (TGA/IR) has directly detected the formation of hydrogen chloride and water vapor during the decomposition process. nih.govnih.govresearchgate.net

The processes of dehydrochlorination and dehydration lead to the formation of various cyclic and aromatic compounds. researchgate.net Research has identified several furan-related compounds and other chemical by-products resulting from the thermal degradation of this compound. researchgate.netnih.gov These reactions can occur at temperatures encountered during cooking and baking. nih.gov Even at mild temperatures, such as those used for preparing hot beverages (up to 98°C), there is evidence of the formation of potentially hazardous polychlorinated compounds. nih.gov

| By-product Class | Specific Compound(s) Identified | Reference(s) |

|---|---|---|

| Furan-Related Compounds | Chlorinated furan-3-one, Bischloromethylfuran, 5-hydroxymethylfurfural (B1680220) (HMF) | nih.govacs.orgnih.gov |

| Dicarbonyl Compounds | Chlorinated 1,2-dicarbonyl compounds | nih.govacs.orgnih.gov |

| Anhydro Sugars | Levoglucosenone | researchgate.netnih.gov |

| Polychlorinated Aromatic Hydrocarbons (PCAHs) | Various PCAHs, including chlorinated furan (B31954) and tetrahydropyran (B127337) derivatives | nih.govnih.govresearchgate.netnih.govresearchgate.net |

When heated in the presence of other chemical compounds, this compound can act as a chlorinating agent. nih.govacs.org A notable example is its reaction with glycerol (B35011) under thermal stress, a condition relevant to certain food and e-cigarette fluid formulations. researchgate.netresearchgate.net This reaction generates chloropropanols, a class of potentially toxic compounds. researchgate.netresearchgate.net Similarly, when heated with proteins, the chlorine atoms from this compound can be transferred to amino acids. nih.govacs.orgacs.org

| Co-existing Compound | Reaction Product(s) | Reference(s) |

|---|---|---|

| Glycerol | 3-monochloropropanediol (3-MCPD), 1,2-dichloropropanol, 1,3-dichloropropanol | researchgate.netresearchgate.netresearchgate.net |

| Protein (Tyrosine) | 3-chlorotyrosine | nih.govacs.orgacs.org |

Photochemical Degradation Studies

The degradation of this compound can also be induced by ultraviolet (UV) radiation. However, its photochemical reactivity is variable and highly dependent on the conditions.

Studies have shown that direct photochemical reactions can degrade this compound under energetic UV radiation, but the compound is resistant to degradation under simulated solar radiation (>290 nm). nih.gov The degradation rate under UV light is very slow compared to other artificial sweeteners like acesulfame. nih.gov The process involves different reaction pathways than thermal degradation or oxidation, leading to different byproducts. frontiersin.org

In an alkaline medium (pH 12), UV radiation can transform this compound into a UV-active product with a distinct absorption band at 270 nm. researchgate.net This transformation is likely a photochemical oxidation that forms a stable carbonyl compound. researchgate.net At neutral or acidic pH, no significant changes in UV absorbance are observed, indicating the crucial role of pH in this specific photochemical reaction. researchgate.net While specific UV-induced products are not extensively detailed in the literature, the resulting compounds have been shown to induce different biological stress responses compared to the parent molecule or its chlorination byproducts, suggesting the formation of unique chemical entities. frontiersin.org

Oxidation Pathways and Carbonyl/Carboxylic Acid Derivative Formation

The oxidation of this compound is significantly influenced by the specific oxidizing agent and conditions applied. In aqueous environments, common disinfectants such as free chlorine and ozone, as well as oxidants like ferrate, show little to no potential to degrade the molecule under typical water treatment conditions. nih.govsemanticscholar.orgresearchgate.netresearchgate.net This resistance is a key factor in its environmental persistence.

However, the compound is susceptible to degradation through Advanced Oxidation Processes (AOPs). nih.govresearchgate.netuos.ac.kr These methods generate highly reactive species, most notably hydroxyl radicals (•OH), which are effective in transforming the this compound molecule. nih.govsemanticscholar.orguos.ac.kr The degradation mechanism involves the interaction of these radicals with the compound, initiating its breakdown. nih.govnih.gov Both hydroxyl and sulfate (B86663) radicals (SO₄•⁻) have been shown to participate in its oxidation. nih.gov

Thermal degradation represents another significant oxidation pathway, particularly at elevated temperatures experienced during cooking or baking. nih.govacs.orgnih.gov Studies have shown that this compound exhibits notable instability at temperatures as low as 85–90 °C, undergoing discoloration and decomposition. nih.govacs.org This thermal treatment leads to the cleavage of the molecule and the formation of various degradation products, including carbonyl derivatives. nih.govacs.orgnih.gov High-performance liquid chromatography-time-of-flight mass spectrometry (HPLC-TOF-MS) has been used to identify several of these byproducts. nih.govacs.orgnih.gov The degradation involves both the 4-chlorogalactosyl and the 1,6-dichlorofructosyl parts of the original molecule. nih.govacs.orgnih.gov

Research has identified specific carbonyl and other derivatives resulting from these oxidation pathways, as detailed in the table below.

Table 1: Identified Oxidation and Thermal Degradation Products of this compound

| Degradation Pathway | Identified Derivative(s) | Notes | Source(s) |

|---|---|---|---|

| Thermal Degradation | Chlorinated furan-3-one | Identified via HPLC-TOF-MS after heating. | nih.govacs.orgnih.gov |

| Thermal Degradation | Chlorinated dicarbonyl compounds | A multitude of dicarbonyl compounds were detected. | nih.govacs.orgnih.gov |

| Thermal Degradation | Chlorinated 1,2-dicarbonyl compound | Qualitatively detected in baked goods containing the compound. | nih.govacs.orgnih.gov |

| Thermal Degradation | Hydrogen Chloride (HCl) | Formation of HCl leads to a significant drop in the pH of heated solutions. | acs.orgresearchgate.net |

| Thermal Degradation in the presence of protein | 3-chlorotyrosine | Indicates the transfer of chlorine atoms to other biomolecules like amino acids. | nih.govnih.gov |

Environmental Persistence and Chemical Transformation in Aquatic Systems

Chemical Stability and Fate in Wastewater and Surface Waters

This compound exhibits remarkable stability during conventional wastewater treatment processes. remediation-technology.comnih.govnih.gov The majority of the compound, often over 95%, passes through the human digestive system unmetabolized and is excreted into the wastewater stream. nih.govresearchgate.netmdpi.com

Once in municipal wastewater treatment plants (WWTPs), it is largely resistant to removal. nih.gov Biological degradation, whether aerobic or anaerobic, is minimal. researchgate.net Standard chemical oxidation processes used in treatment, such as chlorination and ozonation, also result in very limited degradation. researchgate.netnih.gov Consequently, the compound is not significantly removed from wastewater and is discharged into aquatic environments in plant effluents. researchgate.netremediation-technology.comnih.gov

Table 2: Persistence of this compound in Aquatic Systems

| Environment/Process | Degree of Removal/Degradation | Key Findings | Source(s) |

|---|---|---|---|

| Human Metabolism | Minimal (<5%) | Over 95% is excreted unchanged into wastewater. | researchgate.netmdpi.com |

| Wastewater Treatment Plants (WWTPs) | Very Low | Resistant to biological treatment, chlorination, and ozonation. Passes through largely unchanged. | researchgate.netnih.govnih.gov |

| Drinking Water Treatment Plants (DWTPs) | Low (Avg. 12-20%) | Persists through oxidation by ozone and chlorine, and remains in finished drinking water. | acs.org |

| Surface Waters (Rivers, Lakes) | Very Slow Degradation | Slow and incomplete breakdown leads to accumulation. | nih.gov |

| Groundwater | Slow Degradation | Degradation observed over a period of several months to years. | nih.gov |

Characterization as an Emerging Environmental Contaminant Based on Chemical Behavior

Based on its chemical properties and behavior in the environment, this compound is widely characterized as a persistent emerging environmental contaminant. remediation-technology.comresearchgate.net This classification stems from several key attributes.

Firstly, its high persistence and resistance to degradation in both engineered water treatment systems and natural aquatic environments are primary factors. remediation-technology.comnih.govnih.gov The molecule's robust chemical structure makes it difficult for many microorganisms to break down. remediation-technology.com

Secondly, its widespread and continuous introduction into the environment via wastewater effluents ensures its ubiquitous presence in surface water, groundwater, and even finished drinking water. researchgate.netacs.orgnih.gov Its detection in numerous water systems across the globe confirms its status as a widespread contaminant. acs.org Because of its stability and prevalence, it is often used by scientists as a reliable chemical tracer for anthropogenic influence and wastewater contamination in water systems. nih.govnih.govacs.org The consistent presence of this compound in water samples indicates the influence of wastewater. acs.org

Derivatization Chemistry of 4,1 ,6 Trichlorosucrose for Research Applications

Acetylation and Other Esterification Reactions

Acetylation, a specific form of esterification, is a fundamental derivatization technique applied to 4,1',6'-trichlorosucrose and its precursors. This process involves the introduction of acetyl groups to the molecule's hydroxyl (-OH) functionalities, converting them into acetate (B1210297) esters. This transformation is pivotal in both synthetic strategies and the subsequent purification and characterization of the resulting compounds.

Derivatization strategies for this compound and its parent molecule, sucrose (B13894), can be broadly categorized as either complete or partial, depending on the number of hydroxyl groups that are esterified.

Complete Derivatization: In the context of this compound, complete derivatization typically involves the acetylation of all five of its available hydroxyl groups. This reaction is often performed to create a non-polar derivative for analytical purposes. A common laboratory method involves reacting the trichlorinated sugar with excess acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). acs.org This process yields 4,1',6'-trideoxy-4,1',6'-trichlorogalactosucrose pentaacetate, a fully acetylated derivative. acs.org

Partial Derivatization: Partial derivatization is a more nuanced strategy, crucial in the multi-step synthesis of this compound from sucrose. researchgate.net The primary goal is to selectively protect certain hydroxyl groups while leaving others available for chlorination. A key intermediate in many synthetic routes is sucrose-6-acetate. researchgate.netsemanticscholar.org This mono-ester is formed by selectively acetylating the primary hydroxyl group at the 6-position of the sucrose molecule. semanticscholar.orgnih.gov This protection prevents the 6-hydroxyl group from being chlorinated, as it is intended to remain a free hydroxyl in the final sucralose (B1001) product. epo.org After the selective chlorination of the 4, 1', and 6' positions, the final step is a deacetylation (hydrolysis of the ester) to remove the protecting group from the 6-position, yielding this compound. researchgate.netsemanticscholar.org

| Strategy | Description | Reagents | Product | Purpose |

| Complete Acetylation | Esterification of all five free hydroxyl groups of this compound. acs.org | Acetic anhydride, Pyridine acs.org | 4,1',6'-trideoxy-4,1',6'-trichlorogalactosucrose pentaacetate acs.org | Create a characterizable derivative for purification and analysis. acs.orgx-mol.net |

| Partial Acetylation | Selective esterification of the 6-hydroxyl group of sucrose. researchgate.netsemanticscholar.org | Trimethyl orthoacetate, p-TsOH researchgate.netsemanticscholar.org | Sucrose-6-acetate researchgate.netsemanticscholar.org | Protection of the 6-OH group during the chlorination steps of sucralose synthesis. epo.org |

This change in polarity is exploited in various purification techniques:

Extraction: The less polar acetylated derivative can be more readily extracted from aqueous reaction mixtures into organic solvents, separating it from polar impurities and reagents like pyridine. acs.org

Chromatography: The difference in polarity between the starting material, the acetylated product, and any byproducts allows for efficient separation using methods like thin-layer chromatography (TLC) and column chromatography. acs.orgx-mol.net TLC, often visualized with a p-anisaldehyde stain, is used to monitor the reaction's progress and to check the purity of fractions collected from column chromatography. acs.org

Once purified, these derivatives are well-suited for structural characterization. The acetylated form, 4,1',6'-trideoxy-4,1',6'-trichlorogalactosucrose pentaacetate, provides a stable, characterizable compound for analysis by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), which is used for final structural confirmation. acs.orgx-mol.net Similarly, the purification of the key intermediate, this compound-6-acetate, is essential for producing high-quality final product. nih.gov

Q & A

Basic Research Questions

Q. What are the key steps in the synthetic pathway of 4,1',6'-Trichlorosucrose, and how does selective chlorination influence its structure?

- Methodological Answer : The synthesis involves a five-step process starting with sucrose. Three hydroxyl groups (at positions 4, 1', and 6') are replaced with chlorine atoms via selective chlorination using agents like triphenylphosphine and sulfuryl chloride. The stereoselectivity of chlorination is critical to preserving the compound’s sweetness profile. Structural confirmation requires techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How is the molecular conformation of this compound characterized, and what techniques are used to validate its structure?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are primary methods. For example, Pérez et al. (1993) combined molecular modeling with NMR to analyze the puckering of the galactopyranose ring, demonstrating how chlorine substitution alters bond angles and torsional strain . Polarimetry and infrared (IR) spectroscopy further validate optical activity and functional groups .

Q. What are the metabolic pathways of this compound in mammalian systems, and how do researchers track its excretion?

- Methodological Answer : Radiolabeled isotopic tracing (e.g., -sucralose) in rodent models shows limited metabolism (<2%), with >90% excreted unchanged in feces. High-performance liquid chromatography (HPLC) coupled with mass spectrometry detects chlorinated metabolites in urine, though their toxicity remains debated .

Advanced Research Questions

Q. How do discrepancies arise between in vitro and in vivo studies on this compound’s metabolic effects, and what methodological adjustments resolve these contradictions?

- Methodological Answer : In vitro models often lack gut microbiota or hepatic enzymes critical for sucralose breakdown. To address this, researchers use ex vivo intestinal segments or co-culture systems with microbial communities. For instance, discrepancies in genotoxicity studies are resolved by standardizing cell lines (e.g., Caco-2 vs. HepG2) and exposure durations .

Q. What analytical challenges arise in quantifying trace chlorinated byproducts during this compound synthesis, and how are they mitigated?

- Methodological Answer : Impurities like 6-acetyl-4,1',6'-trichlorogalactosucrose require chromatographic separation. Reverse-phase HPLC with silica-based columns and acidic eluents (e.g., 0.1% trifluoroacetic acid) improves resolution. Detection limits are enhanced using evaporative light scattering (ELS) or charged aerosol detectors (CAD) .

Q. How does the puckering conformation of this compound influence its receptor binding affinity, and what computational models predict this interaction?

- Methodological Answer : Cremer-Pople puckering parameters quantify ring distortions, revealing that chair conformations enhance binding to sweet taste receptors (T1R2/T1R3). Molecular dynamics simulations (e.g., AMBER force fields) predict hydrogen bonding between chlorine atoms and receptor residues (e.g., His145) .

Q. What strategies are employed to resolve contradictions in toxicological data regarding this compound’s long-term effects?

- Methodological Answer : Meta-analyses of longitudinal studies prioritize dose-response consistency and confounding variable control (e.g., diet, genetic background). Systematic reviews using PRISMA guidelines assess bias in industry-funded vs. independent studies. For example, conflicting results on gut microbiota disruption are contextualized via 16S rRNA sequencing reproducibility checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.